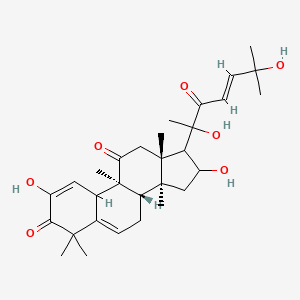![molecular formula C10H18O2 B13403824 (1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol, also known as (+)-Pinanediol, is a bicyclic organic compound with the molecular formula C10H18O2. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes two hydroxyl groups at the 2 and 3 positions and three methyl groups at the 2, 6, and 6 positions. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with α-pinene, a naturally occurring monoterpene.
Oxidation: α-Pinene is subjected to oxidation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at the 2 and 3 positions.
Hydrolysis: The oxidized product is then hydrolyzed to yield the desired diol compound.
Industrial Production Methods
In industrial settings, the production of (1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Reagents like OsO4, KMnO4, or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: TsCl or SOCl2 are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl groups in the compound can form hydrogen bonds with enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in oxidation-reduction reactions and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2,3-diol: Similar structure but with different methyl group positions.
2,3-Pinanediol: Another diol derivative of pinene with similar properties.
Uniqueness
(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8?,10-/m0/s1 |
InChI Key |
MOILFCKRQFQVFS-RKSFOETPSA-N |
Isomeric SMILES |
C[C@@]1(C2CC(C2(C)C)CC1O)O |
Canonical SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



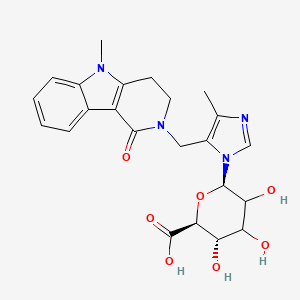
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
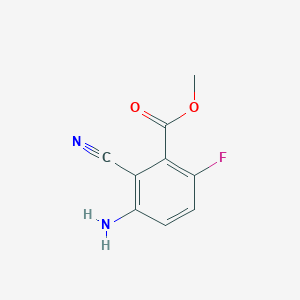
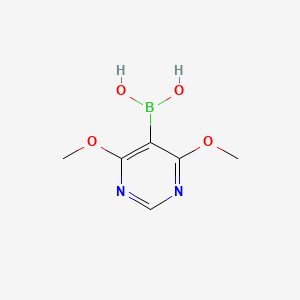
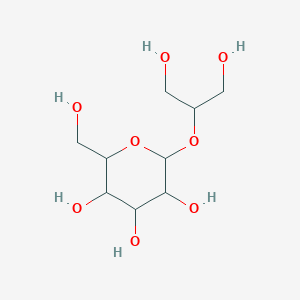
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
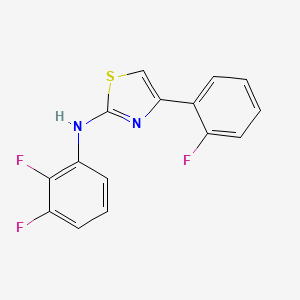
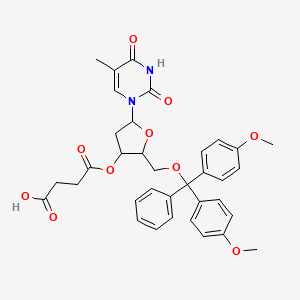
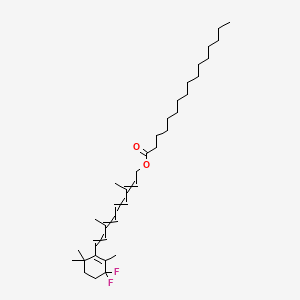
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
